![molecular formula C13H16N4O3 B2982677 1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-34-3](/img/structure/B2982677.png)
1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as PPO, is a heterocyclic compound that has gained significant attention in recent years due to its wide range of applications in scientific research. PPO is a highly potent and selective inhibitor of the cGAS-STING pathway, which plays a crucial role in the innate immune response. The cGAS-STING pathway is activated in response to the presence of foreign DNA in the cytoplasm, leading to the production of type I interferons and pro-inflammatory cytokines. Inhibition of this pathway has been shown to have therapeutic potential in a variety of diseases, including autoimmune disorders, infectious diseases, and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Purine derivatives have been synthesized for various applications, including anticancer, antimicrobial, and antiviral activities. For instance, Ashour et al. (2012) synthesized triazino and triazolo[4,3-e]purine derivatives, demonstrating significant anticancer and anti-HIV activities, highlighting the chemical versatility and potential of purine scaffolds in drug development (Ashour et al., 2012).
Anticancer Activities
Purine analogs have shown promise in anticancer research. For example, a study on fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives revealed significant anti-proliferative activity against various human cancer cell lines, suggesting their potential as anticancer agents (E. Ramya Sucharitha et al., 2021).
Antiviral and Immunomodulatory Effects
Purine derivatives have also been explored for their antiviral and immunomodulatory effects. Nagahara et al. (1990) synthesized thiazolo[4,5-d]pyrimidine nucleosides, analogs of natural purine nucleosides, and demonstrated their significant immunoactivity and protective effects against viral infections, indicating the therapeutic potential of purine analogs in immunotherapy and antiviral treatments (Nagahara et al., 1990).
Antimicrobial Activities
The antimicrobial properties of purine derivatives have been noted in several studies. For instance, the synthesis and evaluation of triazolo[4,3-e]purine derivatives by Ashour et al. (2012) revealed compounds with potent activity against various bacterial strains, underscoring the potential of purine scaffolds in developing new antimicrobial agents (Ashour et al., 2012).
Propiedades
IUPAC Name |
4,7,8-trimethyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-5-6-16-11(18)9-10(15(4)13(16)19)14-12-17(9)7(2)8(3)20-12/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUDFMUDMDJJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982594.png)
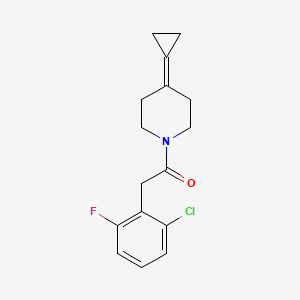
![1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982597.png)
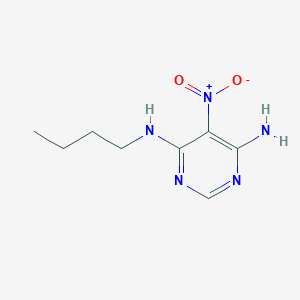
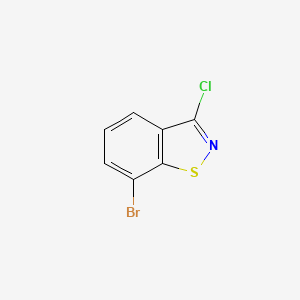
![1-(3,4-Dimethoxyphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone](/img/structure/B2982602.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)
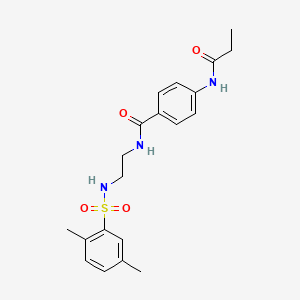
![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)
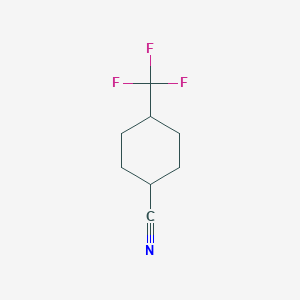
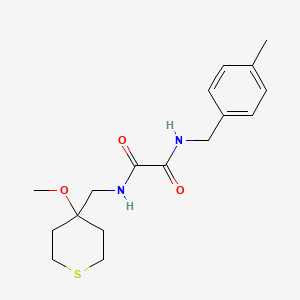
![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)